molecular formula C19H23ClN2O2S B11326673 3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B11326673
M. Wt: 378.9 g/mol
InChI Key: OVGJXQQDZUTTCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a benzamide core substituted with a chloro and methoxy group, along with a piperidinyl and thiophenyl ethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride, which is then reacted with an amine to form the benzamide.

    Introduction of the Piperidinyl and Thiophenyl Ethyl Side Chain: The side chain can be introduced via a nucleophilic substitution reaction where the piperidine and thiophene moieties are attached to the ethyl chain, which is then coupled to the benzamide core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Formation of 3-chloro-4-hydroxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide.

    Reduction: Formation of 4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying receptor-ligand interactions due to its structural complexity.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The piperidinyl and thiophenyl groups may play a role in binding to these targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-4-methoxy-N-[2-(piperidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both chloro and methoxy groups on the benzamide core, along with the piperidinyl and thiophenyl ethyl side chain. This combination of functional groups provides a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H23ClN2O2S

Molecular Weight

378.9 g/mol

IUPAC Name

3-chloro-4-methoxy-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)benzamide

InChI

InChI=1S/C19H23ClN2O2S/c1-24-17-8-7-14(12-15(17)20)19(23)21-13-16(18-6-5-11-25-18)22-9-3-2-4-10-22/h5-8,11-12,16H,2-4,9-10,13H2,1H3,(H,21,23)

InChI Key

OVGJXQQDZUTTCE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CS2)N3CCCCC3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.